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Introduction

Adenosine 5'-(3,y-imido)triphosphate (AMP-PNP) is a hon-hydrolyzable analog of adenosine
triphosphate (ATP) that has become an indispensable tool in the field of single-molecule
biophysics. By binding to the nucleotide-binding pocket of ATP-dependent molecular motors
and enzymes without being hydrolyzed, AMP-PNP effectively traps these proteins in an ATP-
bound-like conformational state. This "molecular freezing" allows researchers to dissect the
intricate mechanochemical cycles of proteins such as myosins and kinesins at the single-
molecule level, providing invaluable insights into their function, regulation, and potential as drug
targets.

These application notes provide a comprehensive overview of the use of AMP-PNP in single-
molecule studies, including a comparison of its properties with ATP, detailed experimental
protocols for common single-molecule techniques, and a discussion of its application in
dissecting signaling pathways.

Data Presentation: Quantitative Comparison of ATP
and AMP-PNP

The following table summarizes key quantitative parameters comparing ATP and its non-
hydrolyzable analog, AMP-PNP, in the context of their interaction with common molecular
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motors. These values are crucial for designing and interpreting single-molecule experiments.
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Experimental Protocols

Detailed methodologies for key single-molecule experiments utilizing AMP-PNP are provided

below. These protocols offer a starting point for researchers and can be adapted based on the

specific molecular system and instrumentation.

Single-Molecule Forster Resonance Energy Transfer

(smFRET)

Objective: To observe conformational changes in a molecular motor upon AMP-PNP binding.

Materials:
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 Purified, fluorescently labeled motor protein (e.g., Kinesin-1 or Hsp90)

o Polymerized, stabilized microtubules or relevant binding partner

e Microscope coverslips and slides

o Surface passivation reagents (e.g., PEG-biotin)

o Streptavidin

e Imaging Buffer:

o For Hsp90: 40 mM HEPES, 150 mM KCI, 10 mM MgClz, pH 7.5[5]

o For Kinesin-1: 25 mM PIPES-NaOH, pH 7.2, 2 mM MgClz, 1 mM EGTA[1]

* AMP-PNP stock solution (e.g., 100 mM)

» Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)

» Total Internal Reflection Fluorescence (TIRF) microscope

Protocol:

e Surface Passivation: Prepare a flow chamber using a slide and coverslip. Passivate the
surface with a mixture of mMPEG-SVA and biotin-PEG-SVA to prevent non-specific protein
binding.

o Streptavidin Coating: Introduce a solution of streptavidin into the chamber and incubate to
allow binding to the biotinylated PEG.

o Immobilization of Binding Partner: For kinesin studies, introduce biotinylated microtubules
into the chamber and allow them to bind to the streptavidin-coated surface.

» Blocking: Block the surface with a protein like casein to further reduce non-specific binding.

e Introduction of Labeled Motor: Introduce the fluorescently labeled motor protein into the
chamber at a low concentration (pM range) to ensure single-molecule observation.
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e AMP-PNP Incubation: To observe the AMP-PNP bound state, introduce the imaging buffer
containing the desired concentration of AMP-PNP (e.g., 1-2 mM). Incubate for a sufficient
time to allow for nucleotide exchange.[1][5]

e Imaging: Image the single molecules using a TIRF microscope. Acquire data as movies,
recording the fluorescence intensity of the donor and acceptor fluorophores over time.

o Data Analysis: Analyze the FRET efficiency trajectories to identify conformational states and
their dynamics in the presence of AMP-PNP.

Optical Tweezers Assay

Objective: To measure the binding strength and unbinding kinetics of a single motor protein to
its track in the presence of AMP-PNP.

Materials:
» Purified motor protein (e.g., Myosin Il)
o Polymerized actin filaments

 Silica or polystyrene beads coated with antibodies or other specific linkers for the motor
protein

e Flow cell

o Assay Buffer (e.g., for myosin): 25 mM HEPES (pH 7.3), 25 mM KCI, 5 mM MgClz, 0.5 mM
DTT

o AMP-PNP stock solution
o Optical tweezers setup
Protocol:

o Flow Cell Preparation: Construct a flow cell and immobilize actin filaments on the coverslip
surface.
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Bead-Motor Complex Preparation: Incubate the antibody-coated beads with the motor
protein to form single bead-motor complexes.

Trapping a Bead-Motor Complex: Introduce the bead-motor complexes into the flow cell. Use
the optical trap to capture a single bead.

Positioning and Interaction: Move the trapped bead close to an immobilized actin filament to
allow the motor protein to bind.

Introducing AMP-PNP: Flow in the assay buffer containing the desired concentration of AMP-
PNP.

Force Measurements: Apply a controlled force to the trapped bead and measure the
displacement of the bead from the trap center to determine the binding force. To measure
unbinding kinetics, apply a constant force and measure the duration of the binding event.

Data Analysis: Analyze the force-dependent unbinding rates and the rupture forces to
characterize the strength of the motor-track interaction in the AMP-PNP-bound state.

Total Internal Reflection Fluorescence (TIRF)
Microscopy for Motility Assays

Obijective: To visualize the effect of AMP-PNP on the processive movement of single motor

proteins.

Materials:

Purified, fluorescently labeled processive motor (e.g., Kinesin-1)

Polymerized, stabilized microtubules

Flow cell

Motility Buffer: e.g., 80 mM PIPES-KOH (pH 6.8), 1 mM EGTA, 2 mM MgClz, 10 uM taxol

ATP and AMP-PNP stock solutions

Oxygen scavenging system

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e TIRF microscope
Protocol:

o Flow Cell Preparation: Prepare a flow cell and immobilize microtubules on the surface as
described in the smFRET protocol.

e Introduction of Motor and Nucleotides: Introduce a solution containing the fluorescently
labeled kinesin, ATP, and the desired concentration of AMP-PNP into the flow cell.

e Imaging: Use the TIRF microscope to visualize the movement of single kinesin molecules
along the microtubules. Record movies of the motility.

o Data Analysis: Generate kymographs from the movies to visualize the movement of
individual motors. Analyze the run lengths, velocities, and pause durations of the motors in
the presence of AMP-PNP to understand its inhibitory effect on motility.

Mandatory Visualization
Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway for the activation of a molecular
motor, highlighting the step where AMP-PNP can be used to trap the motor in an "active-like"
state for single-molecule investigation.
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Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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